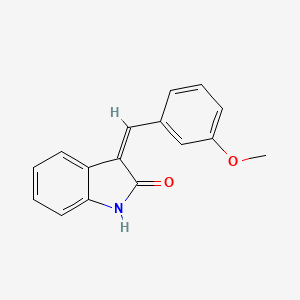

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one” is a type of organic compound known as a Schiff base . Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they have been extensively used as ligands in the coordination chemistry of main group and transition metal ions .

Synthesis Analysis

While specific synthesis information for “3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one” was not found, Schiff bases are generally synthesized through a condensation reaction involving an amine and a carbonyl compound . For example, a novel Cu(II) complex based on a Schiff base obtained by the condensation of ortho-vanillin with gamma-aminobutyric acid was synthesized .

Molecular Structure Analysis

The molecular structure of Schiff bases and their complexes can be quite diverse. For instance, a Cu(II) complex based on a Schiff base was found to consist of a Cu(II) ion bound to two singly deprotonated Schiff base bridging ligands, forming a CuN2O4 chelation environment .

Chemical Reactions Analysis

Schiff bases can participate in various chemical reactions. For instance, reactions of 2-hydroxy-3-methoxybenzaldehyde with p-toluenesulfonyl hydrazide and 4-nitrosulfonyl hydrazide under classical heating led to the corresponding sulfonamide Schiff bases .

科学的研究の応用

Anti-Inflammatory Activity

- Signal Pathway Suppression : 3-(3-hydroxyphenyl)-indolin-2-one significantly inhibited lipopolysaccharide (LPS)-induced signal pathways, including Akt, MAPK, and NF-κB signaling pathways .

Anticancer Activity

Bromophenol derivatives containing the indolin-2-one moiety have shown promise as potential anticancer agents. Seven specific compounds exhibited potent activity against various human cancer cell lines, including A549, Bel7402, HepG2, HeLa, and HCT116 .

Protective Effects Against Apoptosis

3-(Nitromethylene)indolin-2-one analogues: were found to be protective agents against H2O2-induced apoptosis in PC12 cells. These compounds also demonstrated cytotoxicity against lung cancer cell lines (A549 and P388) .

Inhibition of Nitric Oxide Production

A metabolite produced by the Enterocloster strain, 3-Hydroxy-3-(2-oxopropyl)indolin-2-one , exhibited inhibition of nitric oxide (NO) production. Its 50% inhibitory activity (IC50) for NO production in murine macrophage cells subjected to lipopolysaccharide stimulation was 34 µM .

Plant Hormone Analogue

Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Although not directly related to the compound , it highlights the broader significance of indole derivatives in biological and clinical applications .

将来の方向性

The future directions for research on “3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, Schiff bases and their complexes have shown promise in various fields, including as catalysts in biological systems, dyes, polymers, and bioactive agents in the pharmaceutical and medicinal fields .

作用機序

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been shown to inhibit nitric oxide production related to inflammation, suppress the production of TNF-α and IL-6 in a concentration-dependent manner, and inhibit mRNA expression .

Biochemical Pathways

It’s known that some indole derivatives can significantly inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .

Pharmacokinetics

It’s known that the e/z isomerization of 3-benzylideneindolin-2-ones, a class of compounds that includes 3-(3-methoxybenzylidene)indolin-2-one, can be influenced by factors such as solvents, temperature, and light sources .

Result of Action

It’s known that some indole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

特性

IUPAC Name |

(3Z)-3-[(3-methoxyphenyl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)10-14-13-7-2-3-8-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRZFGCBDUQDNL-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453714.png)

![N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2453719.png)

![2-(4-ethoxyphenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2453721.png)

![3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2453725.png)

![1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453726.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2453729.png)

![(E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2453735.png)

![N-(2-ethoxyphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2453736.png)